Cas no 87179-80-4 (1-Benzyl-5-hydroxypiperidin-2-one)

1-Benzyl-5-hydroxypiperidin-2-one 化学的及び物理的性質
名前と識別子
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- 1-benzyl-5-hydroxypiperidin-2-one
- (S)-1-Benzyl-5-hydroxypiperidin-2-one
- FCH1720580
- RL05744
- AX8252308
- 1-Benzyl-5-hydroxypiperidin-2-one
-
- インチ: 1S/C12H15NO2/c14-11-6-7-12(15)13(9-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
- InChIKey: KZTIAEIAFIDXCI-UHFFFAOYSA-N
- SMILES: OC1CCC(N(CC2C=CC=CC=2)C1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 40.5
- XLogP3: 0.6
1-Benzyl-5-hydroxypiperidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM276616-5g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95% | 5g |
$1964 | 2021-08-18 | |
Chemenu | CM276616-1g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95% | 1g |
$701 | 2021-08-18 | |
Alichem | A129007980-5g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95% | 5g |
$2166.78 | 2023-08-31 | |
Chemenu | CM276616-1g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95% | 1g |
$719 | 2022-12-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-5g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 98% | 5g |
¥26783.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-1g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 98% | 1g |
¥8937.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621723-250mg |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 98% | 250mg |
¥3321.00 | 2024-04-27 | |
Alichem | A129007980-1g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95% | 1g |
$789.00 | 2023-08-31 | |
Crysdot LLC | CD11039558-1g |
1-Benzyl-5-hydroxypiperidin-2-one |
87179-80-4 | 95+% | 1g |
$535 | 2024-07-18 |
1-Benzyl-5-hydroxypiperidin-2-one 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
1-Benzyl-5-hydroxypiperidin-2-oneに関する追加情報
1-Benzyl-5-hydroxypiperidin-2-one (CAS No: 87179-80-4)
1-Benzyl-5-hydroxypiperidin-2-one, also known by its CAS number 87179-80-4, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related industries.
The molecular structure of 1-Benzyl-5-hydroxypiperidin-2-one consists of a piperidinone ring with a benzyl group attached at the 1-position and a hydroxyl group at the 5-position. This configuration imparts specific reactivity and biological activity, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the importance of 1-Benzyl-5-hydroxypiperidin-2-one in the development of bioactive compounds. Researchers have explored its role as a precursor in the synthesis of complex molecules, including those with potential therapeutic applications. For instance, its ability to undergo various transformations, such as nucleophilic additions and cyclizations, has been extensively investigated.
In terms of synthesis, 1-Benzyl-5-hydroxypiperidin-2-one can be prepared through several methods, including the cyclization of amino alcohols or ketones under specific conditions. These methods have been optimized to enhance yield and purity, ensuring that the compound meets the high standards required for pharmaceutical applications.
The pharmacological properties of 1-Benzyl-5-hydroxypiperidin-2-one have also been a focus of recent research. Studies have demonstrated its potential as an inhibitor of certain enzymes, making it a candidate for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders.
In addition to its role in drug development, 1-Benzyl-5-hydroxypiperidin-2-one has found applications in materials science and catalysis. Its ability to act as a chiral catalyst in asymmetric synthesis has been explored, offering new avenues for the production of enantiomerically pure compounds.
The demand for high-quality 1-Benzyl-5-hydroxypiperidin-2-one has led to advancements in its large-scale synthesis and purification techniques. These improvements ensure that the compound is readily available for both academic research and industrial use.
In conclusion, 1-Benzyl-5-hydroxypiperidin-2-one (CAS No: 87179-80) is a versatile compound with wide-ranging applications across multiple disciplines. Its structural features, coupled with recent advancements in synthesis and application techniques, make it an essential component in modern chemical research and development.
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